molecular formula C10H7BrOS B1273726 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone CAS No. 97511-06-3

1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone

Cat. No. B1273726
CAS RN: 97511-06-3
M. Wt: 255.13 g/mol
InChI Key: WVTSOGFICBVCRE-UHFFFAOYSA-N
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Description

“1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone” is a chemical compound with the molecular weight of 255.13 . It has the IUPAC name of 1-(1-benzothien-2-yl)-2-bromoethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and sulfur (S) in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, or solubility were not available in the sources I found.

Scientific Research Applications

Pharmacological Applications

Benzothiophene derivatives, such as 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone, have diverse pharmacological applications due to their structural versatility and potential therapeutic effects . They exhibit various biological activities, including:

Molecular Docking Studies

Molecular docking is an important tool in computer-assisted drug design and structural molecular biology . The aim of ligand—protein docking is to predict the predominant binding modes of a particular ligand with a protein of known three-dimensional structure . Benzothiophene derivatives can be used in these studies to understand their interactions with biological targets such as enzymes, receptors, and ion channels .

Material Availability

This compound is available from various suppliers for scientific research needs . This availability facilitates its use in various research applications.

Quantum Computational Studies

Quantum computational studies can be conducted on this compound to understand its optimized geometrical structure, electronic, and vibrational features . These studies can provide insights into the compound’s properties and potential applications.

Nonlinear Optics (NLO) Properties

Theoretical studies can be conducted to compute the first-order hyperpolarizability and predict NLO characteristics of this compound . These properties are important in the field of optics and photonics.

Protein Binding Prediction

Detailed docking studies can aid in the prediction of protein binding . This can provide valuable insights into the potential therapeutic applications of this compound.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can cause harm if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone” are not mentioned in the sources, benzothiophene derivatives are a topic of ongoing research in various fields, including medicinal chemistry and materials science . Therefore, it’s likely that new synthetic methods, applications, and properties of these compounds will continue to be discovered.

properties

IUPAC Name

1-(1-benzothiophen-2-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTSOGFICBVCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383603
Record name 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone

CAS RN

97511-06-3
Record name 2-(Bromoacetyl)benzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97511-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzothiophen-2-yl)-2-bromoethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenyltrimethylammonium tribromide (32.04 g) was added in portions under nitrogen at 0° C. over 10 minutes to a stirred solution of 1-(benzo[b]thiophen-2-yl]ethan-1-one (15.0 g) in tetrahydrofuran (400 ml), the mixture was stirred at ambient temperature for 5 hours, then it was filtered and the solvent was removed in vacuo. The residue was triturated with a 9:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate (50 ml) and the resulting solid was collected by filtration and dried in vacuo to give 1-(benzo[b]thiophen-2-yl)-2-bromoethan-1-one (24.40 g) as a brown solid which was used without further purification.
Quantity
32.04 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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